Propanamide, N,N-dioctyl-2-methyl- is an organic compound classified under the category of amides. Its structural formula indicates the presence of a propanamide backbone with two octyl groups and a methyl substituent. This compound is notable for its potential applications in various scientific fields, particularly in organic synthesis and material science.
The synthesis of Propanamide, N,N-dioctyl-2-methyl- can be achieved through several methods:
The molecular structure of Propanamide, N,N-dioctyl-2-methyl- can be described as follows:
Property | Value |
---|---|
Molecular Weight | 241.43 g/mol |
Boiling Point | Approx. 350 °C |
Melting Point | Not well-defined |
The chemical structure can be represented using SMILES notation: CCCCCCCCN(CCCCCCCC)C(=O)C(C)C
.
Propanamide, N,N-dioctyl-2-methyl- can participate in several chemical reactions:
The mechanism of action for Propanamide, N,N-dioctyl-2-methyl- primarily involves its interaction with biological membranes due to its lipophilic nature. It may affect membrane fluidity and permeability, influencing cellular processes such as:
Data from various studies indicate that the compound exhibits unique solubility characteristics that make it suitable for applications requiring specific solvent properties.
Propanamide, N,N-dioctyl-2-methyl- has several potential applications in scientific research:
CAS No.: 2873-38-3
CAS No.: 26627-85-0
CAS No.: 22725-64-0
CAS No.: 126654-52-2
CAS No.: 491589-22-1
CAS No.: 173449-96-2